molecular formula C12H17NO B14434714 Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime CAS No. 74305-51-4

Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime

Cat. No.: B14434714
CAS No.: 74305-51-4
M. Wt: 191.27 g/mol
InChI Key: ZDTCBWAOFBMOPN-RAXLEYEMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime typically involves the reaction of 1-(4-(2-methylpropyl)phenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile derivatives.

    Reduction: The oxime can be reduced to amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.

    Industry: Utilized in the production of fine chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-methylpropyl)phenyl)ethanone: The parent compound from which the oxime is derived.

    1-(4-(2-methylpropyl)phenyl)ethanone oxime: Another oxime derivative with similar properties.

Uniqueness

Ethanone, 1-(4-(2-methylpropyl)phenyl)-, oxime is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. Its applications in various fields of research further highlight its significance.

Properties

CAS No.

74305-51-4

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(NZ)-N-[1-[4-(2-methylpropyl)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C12H17NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-14/h4-7,9,14H,8H2,1-3H3/b13-10-

InChI Key

ZDTCBWAOFBMOPN-RAXLEYEMSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C(=N\O)/C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

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